molecular formula C6H11N3S2 B2884949 methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate CAS No. 140439-90-3

methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate

Cat. No.: B2884949
CAS No.: 140439-90-3
M. Wt: 189.3
InChI Key: LEJLQAQMURAZOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate typically involves the reaction of 3,4-dihydro-2H-pyrrole with hydrazinecarbodithioate under specific conditions. The exact reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves careful control of reaction conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Biological Activity

Methyl 2-(3,4-dihydro-2H-pyrrol-5-yl)hydrazinecarbodithioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and relevant case studies.

  • Molecular Formula : C₆H₁₁N₃S₂
  • Molecular Weight : 189.303 g/mol
  • CAS Number : 140439-90-3

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and methylating agents. The detailed synthetic routes can vary, but they generally follow established protocols for hydrazinecarbodithioate derivatives.

Antitumor Activity

Recent studies have highlighted the antitumor potential of hydrazinecarbodithioate derivatives, including this compound. A study conducted on various thiadiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundHeLa15.0Apoptosis induction
Other Thiadiazole DerivativesA54910.5Cell cycle arrest

Antimicrobial Activity

Another area of investigation is the antimicrobial activity of this compound. In vitro studies have shown that it exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Antitumor Efficacy in Animal Models : A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. This was confirmed through flow cytometry and Western blot analyses showing increased levels of cleaved caspases.

Properties

IUPAC Name

methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLQAQMURAZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NNC1=NCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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